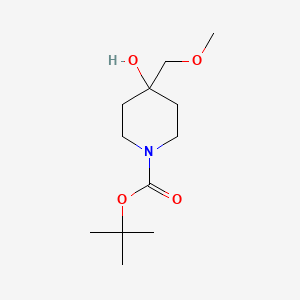
4-(Metoxi-metil)-4-hidroxi-piperidin-1-carboxilato de terc-butilo
Descripción general
Descripción
Tert-butyl 4-hydroxy-4-(methoxymethyl)piperidine-1-carboxylate is a chemical compound with the CAS Number: 1423033-50-4 . Its molecular weight is 245.32 . The compound is stored at room temperature and is in the form of a viscous liquid .
Molecular Structure Analysis
The IUPAC name for this compound is tert-butyl 4-hydroxy-4-(methoxymethyl)-1-piperidinecarboxylate . Its InChI Code is 1S/C12H23NO4/c1-11(2,3)17-10(14)13-7-5-12(15,6-8-13)9-16-4/h15H,5-9H2,1-4H3 .Physical and Chemical Properties Analysis
This compound has a boiling point of 327.0±27.0 C at 760 mmHg . It is a viscous liquid at room temperature .Aplicaciones Científicas De Investigación
4-(Metoxi-metil)-4-hidroxi-piperidin-1-carboxilato de terc-butilo: Un análisis completo de las aplicaciones de investigación científica:
Descubrimiento y desarrollo de fármacos
Este compuesto sirve como intermedio crucial en la síntesis de diversas moléculas farmacológicamente activas. Por ejemplo, se utiliza en la producción de Vandetanib, un medicamento empleado en el tratamiento del cáncer de tiroides medular .
Degradación específica de proteínas
La estructura del this compound lo convierte en un enlace semirrígido útil en el desarrollo de PROTAC (Químeras de direccionamiento de proteólisis), un enfoque novedoso en la terapia de degradación específica de proteínas .
Investigación de la tuberculosis
En la investigación médica, particularmente en relación con la tuberculosis, este compuesto ha estado implicado en procesos que generan fuerza protón-motriz esencial para la supervivencia de Mycobacterium tuberculosis en condiciones hipóxicas dentro de granulomas infectados .
Síntesis orgánica
Intermediario químico
Actúa como un intermedio químico importante en muchos compuestos biológicamente activos, como crizotinib, un fármaco anticancerígeno .
Seguridad y manejo en el laboratorio
Si bien no es una aplicación en sí misma, es importante tener en cuenta los protocolos de seguridad asociados con el manejo de este compuesto en entornos de investigación, haciendo hincapié en la necesidad de vestimenta y precauciones de laboratorio adecuadas .
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl 4-hydroxy-4-(methoxymethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-11(2,3)17-10(14)13-7-5-12(15,6-8-13)9-16-4/h15H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUWCTBTBPMHQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(COC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Bromo-5-chloroimidazo[1,2-a]pyridine](/img/structure/B1377015.png)
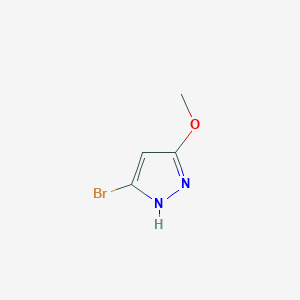
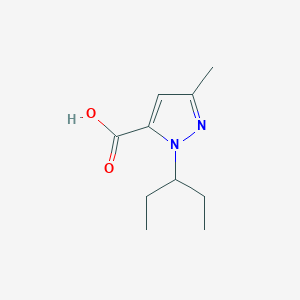


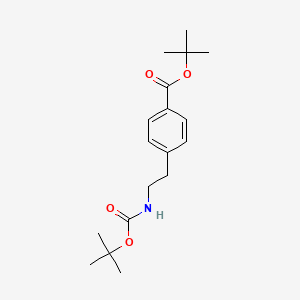
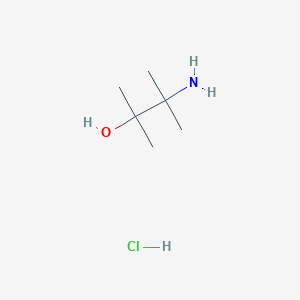
![3-Azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B1377027.png)
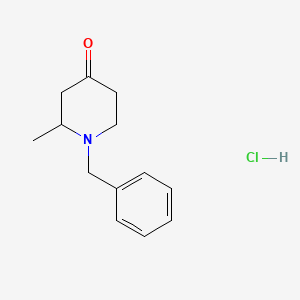
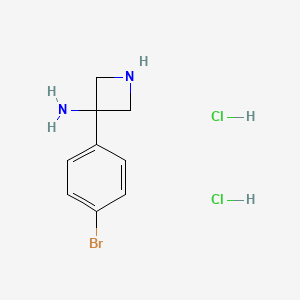
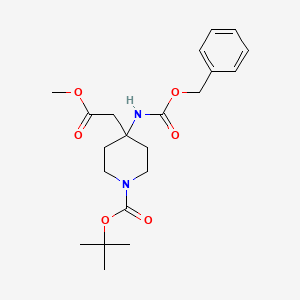
![1-(Benzo[D]thiazol-2-YL)cyclopropanecarbonitrile](/img/structure/B1377035.png)

